molecular formula C17H22N4 B12239433 4-Ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine

4-Ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine

Cat. No.: B12239433
M. Wt: 282.4 g/mol
InChI Key: ZSICKIDFCQSMMT-UHFFFAOYSA-N
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Description

4-Ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group and a piperazine ring attached to a 3-methylphenyl group. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced derivatives with modified functional groups

    Substitution: Alkylated or acylated piperazine derivatives

Mechanism of Action

The mechanism of action of 4-Ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit ER stress and the NF-kB pathway makes it a promising candidate for further research in neuroprotection and anti-inflammatory therapies .

Properties

Molecular Formula

C17H22N4

Molecular Weight

282.4 g/mol

IUPAC Name

4-ethyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C17H22N4/c1-3-15-12-17(19-13-18-15)21-9-7-20(8-10-21)16-6-4-5-14(2)11-16/h4-6,11-13H,3,7-10H2,1-2H3

InChI Key

ZSICKIDFCQSMMT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC(=C3)C

Origin of Product

United States

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